molecular formula C17H13Cl3N4S B4568103 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea

Cat. No.: B4568103
M. Wt: 411.7 g/mol
InChI Key: JWSVBOMYIRWXJG-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea is a useful research compound. Its molecular formula is C17H13Cl3N4S and its molecular weight is 411.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.992651 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea derivatives have been synthesized and characterized, contributing to the understanding of their structural properties. These compounds are characterized by spectroscopic techniques such as IR, NMR (1H and 13C), and single crystal X-ray diffraction, revealing their molecular configurations and crystalline structures. The structural elucidation of these compounds lays the foundation for exploring their potential applications in various fields of scientific research (Yusof et al., 2010).

Anticancer Activity

The anticancer activity of thiourea derivatives bearing the pyrazole moiety has been investigated, demonstrating significant toxicity on human cancer cell lines, including colon, liver, and leukemia. These findings suggest that such compounds possess a promising therapeutic potential for cancer treatment, highlighting the importance of the structural features in their bioactivity (İ. Koca et al., 2013).

Antifungal and Antiviral Activities

Pyrazole acyl thiourea derivatives exhibit good antifungal activities against various pathogens, including Gibberella zeae and Fusarium oxysporum, and anti-TMV activity, indicating their potential as antifungal agents. This bioactivity is crucial for developing new antifungal treatments and understanding the relationship between chemical structure and biological function (Jian Wu et al., 2012).

Apoptotic Activity in Cancer Therapy

Novel pyrazole derivatives synthesized for targeting cell cycle kinases have shown apoptotic effects in human cancer cells. These derivatives, particularly designed to inhibit cell cycle progression, have induced apoptosis and necrosis, presenting a new avenue for cancer therapy research. This approach demonstrates the potential of these compounds as anticancer drugs, warranting further development and investigation (G. Nițulescu et al., 2015).

Antidiabetic Potential

The synthesis of fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents highlights the therapeutic potential of these compounds. Preliminary screening has revealed significant antidiabetic activity, indicating their role as promising leads for future drug discovery in treating diabetes. The relationship between their structural characteristics and biological activity is essential for designing effective antidiabetic medications (H. Faidallah et al., 2016).

Properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3-(3,5-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4S/c18-12-7-13(19)9-14(8-12)21-17(25)22-16-5-6-24(23-16)10-11-3-1-2-4-15(11)20/h1-9H,10H2,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSVBOMYIRWXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=S)NC3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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